Methyl 4-(4-chloro-3-oxobutoxy)benzoate
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Overview
Description
Methyl 4-(4-chloro-3-oxobutoxy)benzoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro-substituted oxobutoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-3-oxobutoxy)benzoate typically involves the esterification of 4-(4-chloro-3-oxobutoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-3-oxobutoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-(4-chloro-3-oxobutoxy)benzoic acid.
Reduction: Methyl 4-(4-chloro-3-hydroxybutoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-chloro-3-oxobutoxy)benzoate is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-3-oxobutoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxobutoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Similar structure but lacks the oxobutoxy group.
Methyl 4-(4-hydroxy-3-oxobutoxy)benzoate: Similar structure with a hydroxyl group instead of a chloro group.
Methyl 4-(4-chloro-3-oxobutoxy)benzoate derivatives: Various derivatives with different substituents on the benzene ring or the oxobutoxy group.
Uniqueness
This compound is unique due to the presence of both the chloro and oxobutoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
72155-17-0 |
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Molecular Formula |
C12H13ClO4 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
methyl 4-(4-chloro-3-oxobutoxy)benzoate |
InChI |
InChI=1S/C12H13ClO4/c1-16-12(15)9-2-4-11(5-3-9)17-7-6-10(14)8-13/h2-5H,6-8H2,1H3 |
InChI Key |
IAXJIPPRFYGKFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC(=O)CCl |
Origin of Product |
United States |
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